molecular formula C7H4F2N2O3 B2682394 2,6-Difluoro-3-nitrobenzamide CAS No. 124169-54-6

2,6-Difluoro-3-nitrobenzamide

Cat. No.: B2682394
CAS No.: 124169-54-6
M. Wt: 202.117
InChI Key: GJMBOZSWKMBYGA-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitrobenzamide is an organic compound with the molecular formula C₇H₄F₂N₂O₃ It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-nitrobenzamide typically involves the nitration of 2,6-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 2,6-Difluorobenzamide

    Reagents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃)

    Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), ethanol as a solvent, room temperature.

    Substitution: Sodium methoxide (NaOCH₃), methanol as a solvent, reflux conditions.

Major Products Formed

    Reduction: 2,6-Difluoro-3-aminobenzamide

    Substitution: 2,6-Dimethoxy-3-nitrobenzamide (when fluorine atoms are substituted by methoxy groups)

Scientific Research Applications

2,6-Difluoro-3-nitrobenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-nitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

    2,6-Difluoro-3-aminobenzamide: Reduction product of 2,6-Difluoro-3-nitrobenzamide.

    2,6-Dimethoxy-3-nitrobenzamide: Substitution product where fluorine atoms are replaced by methoxy groups.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMBOZSWKMBYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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